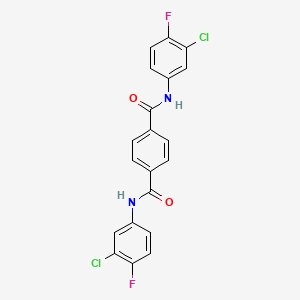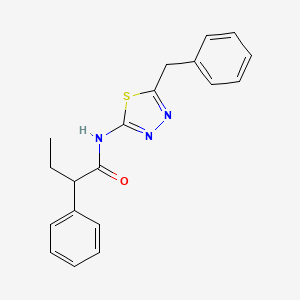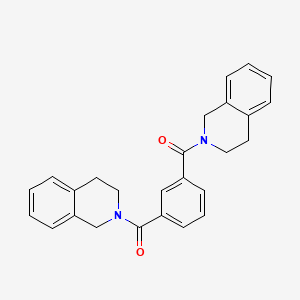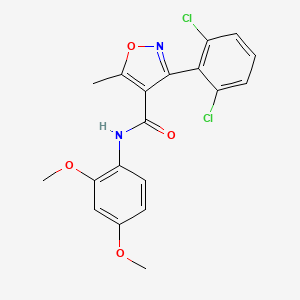
N,N'-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide: is a synthetic organic compound characterized by the presence of two 3-chloro-4-fluoro-phenyl groups attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidative or reductive conditions to modify its functional groups.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide has several scientific research applications, including:
Materials Science: Used in the development of advanced polymers and materials with specific properties such as thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive compounds and drug candidates.
Organic Chemistry: Utilized as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N’-Bis-(3-chloro-phenyl)-terephthalamide
- N,N’-Bis-(4-fluoro-phenyl)-terephthalamide
- N,N’-Bis-(3-chloro-4-methyl-phenyl)-terephthalamide
Comparison: N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This combination imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. Compared to similar compounds with only chloro or fluoro substituents, N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide may exhibit enhanced performance in certain applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H12Cl2F2N2O2 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
1-N,4-N-bis(3-chloro-4-fluorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2F2N2O2/c21-15-9-13(5-7-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-18(24)16(22)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
FWLKUNWTBUQHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11175842.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11175845.png)

![2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide](/img/structure/B11175851.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11175855.png)
![6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11175859.png)

![2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175866.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11175877.png)

![Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B11175882.png)
![1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175888.png)

![6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11175903.png)
